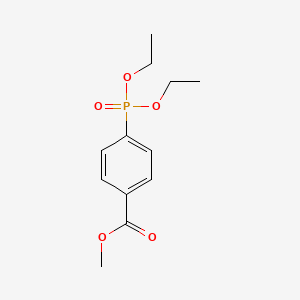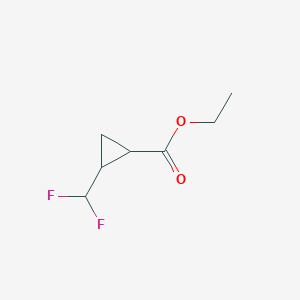
N-Boc-N-(2-bromoallyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N-(2-bromoallyl)aniline is a compound with the molecular formula C13H18BrNO2 It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aniline is substituted with a 2-bromoallyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method for Boc protection is the reaction of aniline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for N-Boc-N-(2-bromoallyl)aniline would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
N-Boc-N-(2-bromoallyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-bromoallyl group can be replaced by other nucleophiles, leading to the formation of different substituted anilines.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups.
Deprotection: Free aniline derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
科学研究应用
N-Boc-N-(2-bromoallyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-Boc-N-(2-bromoallyl)aniline involves its interaction with various molecular targets, depending on the specific applicationIn biological systems, the compound may interact with enzymes or receptors, modulating their activity .
相似化合物的比较
Similar Compounds
N-Boc-aniline: Similar in structure but lacks the 2-bromoallyl group.
N-Boc-N-(2-chloroallyl)aniline: Similar but with a chlorine atom instead of a bromine atom.
N-Boc-N-(2-iodoallyl)aniline: Similar but with an iodine atom instead of a bromine atom
Uniqueness
属性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromoprop-2-enyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-11(15)10-16(12-8-6-5-7-9-12)13(17)18-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI 键 |
BTORRQBWDCKASF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC(=C)Br)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)







![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)





